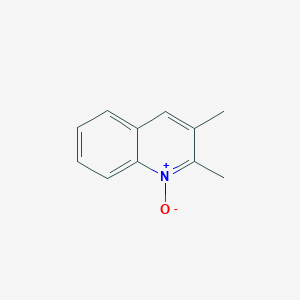

Quinoline, 2,3-dimethyl-, 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline, 2,3-dimethyl-, 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Quinoline derivatives, including 2,3-dimethyl-, 1-oxide, have been extensively studied for their pharmacological properties. Notably:

- Antimicrobial Activity : Research indicates that quinoline N-oxides exhibit antibacterial properties. For instance, quinoline N-oxides have been oxidized to form hydroxamic acids, which possess significant antibacterial activity against various pathogens .

- Antimalarial Agents : Compounds related to quinoline are foundational in developing antimalarial drugs. Quinine and its derivatives are well-known for their efficacy against malaria, highlighting the importance of quinoline structures in drug design .

Organic Synthesis

Quinoline, 2,3-dimethyl-, 1-oxide serves as an important intermediate in organic synthesis:

- Ligands in Asymmetric Synthesis : This compound can function as a ligand in various asymmetric synthesis reactions. Its structural features allow it to facilitate the formation of chiral centers in organic molecules .

- Electrochemical Synthesis : Recent studies have demonstrated the use of quinoline derivatives in direct electrochemical synthesis processes. This method provides a sustainable approach to producing substituted quinolines with potential applications in pharmaceuticals .

Environmental Applications

The environmental impact and degradation pathways of quinoline derivatives are significant:

- Biodegradation Studies : Quinoline and its derivatives have been identified as environmental contaminants due to their presence in coal tar and oil shale processing sites. Studies show that certain microorganisms can effectively degrade quinoline compounds, which is crucial for bioremediation efforts .

Industrial Applications

Quinoline derivatives are also utilized in various industrial sectors:

- Dyes and Pigments : The methylated forms of quinoline serve as precursors for the synthesis of dyes and pigments used in textiles and coatings .

- Corrosion Inhibitors : Quinoline-based compounds can be employed as corrosion inhibitors in metal protection formulations due to their ability to form protective films on metal surfaces .

Case Study 1: Antibacterial Properties

A study published in Chemical Communications highlighted the synthesis of several quinoline N-oxides and their evaluation against bacterial strains. The results demonstrated that specific substitutions on the quinoline ring significantly enhanced antibacterial activity, paving the way for developing new antibiotics .

Case Study 2: Biodegradation Research

Research conducted on the biodegradation of quinoline by Rhodococcus species illustrated the potential for using these bacteria in bioremediation strategies at contaminated sites. The study found that these microorganisms could effectively metabolize quinoline into less harmful substances, showcasing an environmentally friendly approach to pollution management .

特性

CAS番号 |

14300-11-9 |

|---|---|

分子式 |

C11H11NO |

分子量 |

173.21 g/mol |

IUPAC名 |

2,3-dimethyl-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |

InChIキー |

WBLLAYDCFPAIPX-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |

正規SMILES |

CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |

同義語 |

2,3-Dimethylquinoline 1-oxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。